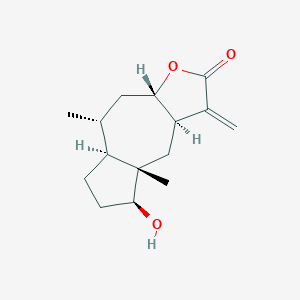

2-Desoxi-4-epi-pulchellin

Descripción general

Descripción

Los pseudoguaianolides son una clase de lactonas sesquiterpénicas caracterizadas por un esqueleto de guaiano anormal. Esta estructura única resulta de la migración del grupo metilo C(4) a C(5) durante la biogénesis . Estos compuestos se encuentran principalmente en la familia Asteraceae y se han aislado de géneros como Ambrosia, Iva y Parthenium .

Aplicaciones Científicas De Investigación

Los pseudoguaianolides tienen una amplia gama de aplicaciones en la investigación científica:

Química: Utilizados como intermediarios en la síntesis de moléculas orgánicas complejas.

Medicina: Agentes terapéuticos potenciales debido a su capacidad para inhibir vías biológicas específicas.

Industria: Utilizados en el desarrollo de nuevos fármacos candidatos, especialmente como agentes anticancerígenos.

Mecanismo De Acción

Los pseudoguaianolides ejercen sus efectos a través de varios mecanismos:

Vía NF-κB: Inhibición de la vía NF-κB mediante la unión covalente a residuos de cisteína en la subunidad p65.

Vía Nrf2: Activación de la vía Nrf2 mediante la unión a residuos de cisteína de Keap1.

Vía ROS: Inducción de especies reactivas de oxígeno (ROS) que conducen a estrés celular y apoptosis.

Compuestos Similares:

Guaianolides: Diferentes de los pseudoguaianolides por la posición del grupo metilo en el esqueleto de guaiano.

Helenalina: Un pseudoguaianolide conocido por su capacidad para alquilatar enzimas y péptidos.

Singularidad: Los pseudoguaianolides son únicos debido a su esqueleto de guaiano anormal y la presencia de un fragmento exo-metileno, que se cree que es responsable de sus actividades biológicas . Esta singularidad estructural les permite interactuar con objetivos moleculares y vías específicas, lo que los convierte en valiosos en diversas aplicaciones científicas y médicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Los pseudoguaianolides se pueden sintetizar mediante diversos métodos. Un enfoque común implica comenzar con damsina, un pseudoguaianolide natural. La damsina se puede aislar de Ambrosia arborescens y luego someterse a modificaciones sintéticas regio- y estereo-selectivas para producir otros pseudoguaianolides como ambrosina, isodamsina y 3α-hidroxidamsina .

Métodos de Producción Industrial: La producción industrial de pseudoguaianolides normalmente implica la extracción de damsina de fuentes vegetales seguida de modificaciones químicas. Este método es preferible debido a la disponibilidad de damsina en cantidades significativas de Ambrosia arborescens .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los pseudoguaianolides experimentan diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

Sustitución: Introducción de diferentes sustituyentes en posiciones específicas de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: El reactivo de Jones se utiliza comúnmente para la oxidación selectiva de grupos hidroxilo.

Reducción: Reacciones de hidrogenación utilizando óxido de platino como catalizador.

Sustitución: Reacciones de adición de Michael que involucran nucleófilos como grupos sulfhidrilo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la damsina, como 3α-acetoxidamsina y 11β,13-dihidrodamsina .

Comparación Con Compuestos Similares

Guaianolides: Differ from pseudoguaianolides by the position of the methyl group in the guaiane skeleton.

Helenalin: A pseudoguaianolide known for its ability to alkylate enzymes and peptides.

Uniqueness: Pseudoguaianolides are unique due to their abnormal guaiane skeleton and the presence of an exo-methylene fragment, which is thought to be responsible for their biological activities . This structural uniqueness allows them to interact with specific molecular targets and pathways, making them valuable in various scientific and medical applications.

Propiedades

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: 2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify 2-Desoxy-4-epi-pulchellin?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of 2-Desoxy-4-epi-pulchellin. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for 2-Desoxy-4-epi-pulchellin within a specific concentration range.

Q3: Has 2-Desoxy-4-epi-pulchellin demonstrated any promising biological activities?

A: Research on 2-Desoxy-4-epi-pulchellin and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of 2-Desoxy-4-epi-pulchellin's activity against Trypanosoma brucei?

A: A study demonstrated that 2-Desoxy-4-epi-pulchellin exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with 2-Desoxy-4-epi-pulchellin?

A: Current research focuses on understanding the structure-activity relationship (SAR) of 2-Desoxy-4-epi-pulchellin []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

![2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B182762.png)